2-Acetyl-4-fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
2-Acetyl-4-fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the acetyl, fluorophenyl, chloro, and methanesulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
2-Acetyl-4-fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetyl-4-fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-methylphenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate
- 2-Acetyl-4-fluorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate
Uniqueness
Compared to similar compounds, 2-acetyl-4-fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has unique structural features that may confer specific chemical and biological properties
Properties
Molecular Formula |
C14H10ClFN2O5S |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
(2-acetyl-4-fluorophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H10ClFN2O5S/c1-7(19)9-5-8(16)3-4-11(9)23-13(20)12-10(15)6-17-14(18-12)24(2,21)22/h3-6H,1-2H3 |
InChI Key |
ROOBCHLNQNJSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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